molecular formula C7H8N2O3 B1344370 Methyl 2-(5-hydroxypyrimidin-2-YL)acetate CAS No. 948594-77-2

Methyl 2-(5-hydroxypyrimidin-2-YL)acetate

Cat. No. B1344370
M. Wt: 168.15 g/mol
InChI Key: GOXXFOVXAUYLPR-UHFFFAOYSA-N
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Description

“Methyl 2-(5-hydroxypyrimidin-2-YL)acetate” is a chemical compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 .


Molecular Structure Analysis

The InChI code for “Methyl 2-(5-hydroxypyrimidin-2-YL)acetate” is 1S/C7H8N2O3/c1-12-7(11)2-6-8-3-5(10)4-9-6/h3-4,10H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 2-(5-hydroxypyrimidin-2-YL)acetate” is a yellow to brown solid . The storage temperature is 2-8°C .

Scientific Research Applications

Synthesis and Characterization

Methyl 2-(5-hydroxypyrimidin-2-yl)acetate is a compound involved in the synthesis and characterization of various heterocyclic compounds. For instance, Morgentin et al. (2009) developed an efficient methodology for large-scale synthesis of alkyl 5-hydroxypyridin- and pyrimidin-2-yl acetates, including methyl 2-(5-hydroxypyrimidin-2-yl)acetate. Their approach provides high-yielding routes suitable for the synthesis of these compounds, which are crucial for further chemical modifications and applications in heterocyclic chemistry Morgentin et al., 2009.

Biological Activity Studies

Mohammad et al. (2017) explored the synthesis of new heterocyclic compounds containing (1,3-oxazepine) derivatives from 6-methyl 2-thiouracil, leading to the production of various compounds with potential antimicrobial activity. Although the study did not directly involve methyl 2-(5-hydroxypyrimidin-2-yl)acetate, it highlights the broader context of research in developing biologically active molecules derived from pyrimidine analogs, which could be relevant for future studies on methyl 2-(5-hydroxypyrimidin-2-yl)acetate Mohammad et al., 2017.

Chemical Reactions and Mechanisms

Hurst (1983) conducted studies on the diazo coupling reactions of pyrimidines, including derivatives similar to methyl 2-(5-hydroxypyrimidin-2-yl)acetate. These studies provide insights into the reactivity of pyrimidine compounds and their potential for creating a wide range of chemically modified derivatives, which could have various applications in medicinal chemistry and material science Hurst, 1983.

Advanced Material Synthesis

The research on the synthesis and reactivities of 5-hydroxypyrimidine derivatives by Gashev et al. (1983) can provide a foundational understanding for the chemical manipulation and potential applications of compounds like methyl 2-(5-hydroxypyrimidin-2-yl)acetate in the synthesis of advanced materials and functional molecules Gashev et al., 1983.

Safety And Hazards

The safety information for “Methyl 2-(5-hydroxypyrimidin-2-YL)acetate” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 2-(5-hydroxypyrimidin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-7(11)2-6-8-3-5(10)4-9-6/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXXFOVXAUYLPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5-hydroxypyrimidin-2-YL)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Morgentin, F Jung, M Lamorlette, M Maudet… - Tetrahedron, 2009 - Elsevier
The synthesis of methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate and alkyl 2-(5-hydroxypyrimidin-2-yl)acetate is described. Methodology for an efficient access to 5-hydroxy-pyridin- …
Number of citations: 29 www.sciencedirect.com

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